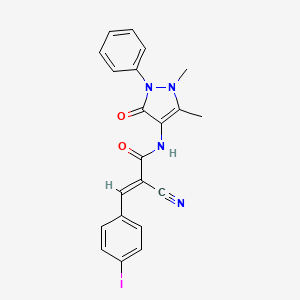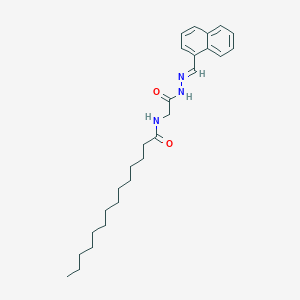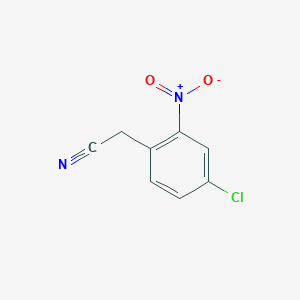![molecular formula C12H13NO3 B12008026 2-[2-(Benzylamino)-2-oxoethyl]acrylic acid](/img/structure/B12008026.png)
2-[2-(Benzylamino)-2-oxoethyl]acrylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L'acide 2-[2-(benzylamino)-2-oxoéthyl]acrylique est un composé chimique de formule moléculaire C12H13NO3 et de masse molaire 219,24 g/mol . Ce composé est connu pour sa structure unique, qui comprend à la fois un groupe acide acrylique et un groupe benzylamino. Il est utilisé dans diverses applications de recherche scientifique en raison de ses propriétés chimiques polyvalentes.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de l'acide 2-[2-(benzylamino)-2-oxoéthyl]acrylique implique généralement la réaction de la benzylamine avec un dérivé approprié de l'acide acrylique dans des conditions contrôlées. Une méthode courante consiste à utiliser du chlorure d'acryloyle et de la benzylamine en présence d'une base telle que la triéthylamine. La réaction est effectuée dans un solvant organique tel que le dichlorométhane à basse température pour assurer un rendement élevé et une pureté élevée .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des méthodes plus évolutives, telles que la synthèse en flux continu, qui permet un meilleur contrôle des conditions réactionnelles et un débit plus élevé. L'utilisation de catalyseurs et de paramètres réactionnels optimisés peut améliorer encore l'efficacité du processus de production .
Analyse Des Réactions Chimiques
Types de réactions
L'acide 2-[2-(benzylamino)-2-oxoéthyl]acrylique subit divers types de réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé à l'aide d'oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction : Les réactions de réduction peuvent être effectuées à l'aide d'agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide.
Réduction : Borohydrure de sodium dans le méthanol.
Substitution : Halogénures d'alkyle en présence d'une base comme l'hydroxyde de sodium.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des acides carboxyliques, tandis que la réduction peut produire des alcools ou des amines .
Applications de recherche scientifique
L'acide 2-[2-(benzylamino)-2-oxoéthyl]acrylique est utilisé dans divers domaines de la recherche scientifique :
Chimie : Il sert de brique de base pour la synthèse de molécules et de polymères plus complexes.
Biologie : Le composé est utilisé dans des études impliquant l'inhibition enzymatique et les interactions protéiques.
Médecine : Recherche sur des applications thérapeutiques potentielles, telles que le développement de médicaments et les systèmes d'administration de médicaments.
Industrie : Il est utilisé dans la production de produits chimiques et de matériaux spécialisés.
Mécanisme d'action
Le mécanisme d'action de l'acide 2-[2-(benzylamino)-2-oxoéthyl]acrylique implique son interaction avec des cibles moléculaires spécifiques. Le groupe benzylamino peut former des liaisons hydrogène et des interactions électrostatiques avec les protéines et les enzymes, affectant ainsi leur activité. Le groupe acide acrylique peut participer à des réactions de polymérisation, conduisant à la formation de diverses structures polymères .
Applications De Recherche Scientifique
2-[2-(Benzylamino)-2-oxoethyl]acrylic acid is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Medicine: Research into potential therapeutic applications, such as drug development and delivery systems.
Industry: It is employed in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-[2-(benzylamino)-2-oxoethyl]acrylic acid involves its interaction with specific molecular targets. The benzylamino group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, affecting their activity. The acrylic acid moiety can participate in polymerization reactions, leading to the formation of various polymeric structures .
Comparaison Avec Des Composés Similaires
Composés similaires
Acide (2S)-2-(benzylamino)-3-(benzyloxy)propanoïque : Ce composé possède un groupe benzylamino similaire, mais diffère par la présence d'un groupe benzyloxy au lieu d'un groupe acide acrylique.
Acide [2-(benzylamino)-2-oxoéthoxy]acétique : Ce composé est structurellement similaire mais contient un groupe oxoéthoxy au lieu d'un groupe acide acrylique.
Unicité
L'acide 2-[2-(benzylamino)-2-oxoéthyl]acrylique est unique en raison de sa combinaison d'un groupe acide acrylique et d'un groupe benzylamino, qui confère une réactivité chimique distincte et un potentiel d'applications diverses en recherche et dans l'industrie .
Propriétés
Formule moléculaire |
C12H13NO3 |
|---|---|
Poids moléculaire |
219.24 g/mol |
Nom IUPAC |
4-(benzylamino)-2-methylidene-4-oxobutanoic acid |
InChI |
InChI=1S/C12H13NO3/c1-9(12(15)16)7-11(14)13-8-10-5-3-2-4-6-10/h2-6H,1,7-8H2,(H,13,14)(H,15,16) |
Clé InChI |
BKRSMSSGRBVDAO-UHFFFAOYSA-N |
SMILES canonique |
C=C(CC(=O)NCC1=CC=CC=C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B12007957.png)



![Ethyl 2-(4-(dimethylamino)benzylidene)-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12007992.png)
![1-[(4-Chlorophenyl)amino]-3-methyl-2-(3-methylbutyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12007998.png)



![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B12008023.png)



